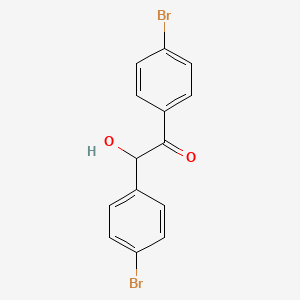

1,2-bis(4-bromophenyl)-2-hydroxyethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-bromophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUPPQSXKJCXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398098 | |

| Record name | 4,4'-dibromobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-18-6 | |

| Record name | 4,4'-dibromobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-BROMOPHENYL)-2-HYDROXYETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis 4 Bromophenyl 2 Hydroxyethanone

Classical Benzoin (B196080) Condensation Approaches

The synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone is classically achieved through the benzoin condensation (also referred to as benzoin addition) of its precursor, 4-bromobenzaldehyde (B125591). wikipedia.org This reaction represents a quintessential carbon-carbon bond-forming process where two aldehyde molecules couple to form an α-hydroxy ketone, or acyloin. wikipedia.orgorganic-chemistry.org The core of this transformation lies in the concept of "umpolung," or the reversal of polarity, of the aldehyde's carbonyl carbon atom. organic-chemistry.org Typically an electrophile, the carbonyl carbon is converted into a nucleophile through the action of a catalyst, enabling it to attack a second aldehyde molecule. organic-chemistry.org

Cyanide-Catalyzed Protocols for 1,2-bis(4-bromophenyl)-2-hydroxyethanone Synthesis

The original and most traditional catalyst for the benzoin condensation is the cyanide ion (CN⁻). wikipedia.org First developed by Nikolay Zinin in the late 1830s, this method remains a benchmark for the synthesis of benzoins. wikipedia.org The synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone via this protocol involves the self-condensation of 4-bromobenzaldehyde in the presence of a cyanide salt, such as sodium or potassium cyanide.

The mechanism, first elucidated by A. J. Lapworth in 1903, proceeds through several key steps. wikipedia.orgnih.gov

Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of a 4-bromobenzaldehyde molecule, forming a cyanohydrin intermediate. organic-chemistry.org

Proton Transfer and Umpolung: A proton transfer results in the formation of a carbanion adjacent to the cyano group. This carbanion is resonance-stabilized, and it represents the key polarity-reversed species where the aldehyde carbon is now nucleophilic. organic-chemistry.org

C-C Bond Formation: This nucleophilic carbanion attacks the carbonyl carbon of a second 4-bromobenzaldehyde molecule.

Catalyst Elimination: Subsequent proton transfer and elimination of the cyanide ion, which is a good leaving group, regenerates the catalyst and yields the final product, 1,2-bis(4-bromophenyl)-2-hydroxyethanone. wikipedia.org

Computational studies using density functional theory (DFT) have further refined the understanding of this mechanism, particularly in aprotic solvents, suggesting a pathway where the formation of the cyanohydrin intermediate involves three steps assisted by another benzaldehyde (B42025) molecule. nih.govresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis in the Formation of 1,2-bis(4-bromophenyl)-2-hydroxyethanone

While effective, the high toxicity of cyanide has driven the development of alternative catalysts. N-Heterocyclic Carbenes (NHCs) have emerged as a powerful and less hazardous class of organocatalysts for promoting the benzoin condensation. chimicatechnoacta.ru Discovered to be stable in 1991, NHCs have unique electronic and steric properties that make them excellent nucleophiles for catalyzing a wide range of organic transformations. thieme.de

The NHC-catalyzed mechanism for the synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone begins with the nucleophilic attack of the carbene on the carbonyl carbon of 4-bromobenzaldehyde. Following a proton transfer, a key "Breslow intermediate" is formed. beilstein-journals.orgnih.gov This intermediate is the NHC-bound equivalent of the nucleophilic carbanion in the cyanide-catalyzed pathway and is central to many NHC-catalyzed reactions. nih.gov This intermediate then attacks a second molecule of 4-bromobenzaldehyde, and subsequent steps lead to the formation of the product and regeneration of the NHC catalyst. rsc.org

The efficiency of the NHC-catalyzed synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone is highly dependent on the reaction conditions. Key parameters that are often optimized include the structure of the NHC catalyst, the choice of base used to generate the free carbene from its salt precursor, the solvent, and the reaction temperature. researchgate.net Triazolium-based NHCs are often found to be more active than the earlier thiazolium-based catalysts. beilstein-journals.org The selection of the base is critical for deprotonating the azolium salt precursor to form the active carbene without causing undesired side reactions.

Table 1: Illustrative Optimization of NHC-Catalyzed Benzoin Condensation Note: This table is a representative example based on typical optimization studies for benzoin reactions. Specific yields for 1,2-bis(4-bromophenyl)-2-hydroxyethanone may vary.

| Entry | NHC Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiazolium Salt | Triethylamine (TEA) | Ethanol | 80 | Moderate |

| 2 | Triazolium Salt | Triethylamine (TEA) | Ethanol | 80 | Good |

| 3 | Triazolium Salt | DBU | THF | 25 | High |

| 4 | Triazolium Salt | KHMDS | THF | 0 | High |

A significant advantage of NHC catalysis is the ability to perform asymmetric synthesis. The product molecule, 1,2-bis(4-bromophenyl)-2-hydroxyethanone, possesses a stereocenter at the carbon bearing the hydroxyl group. By employing chiral NHCs, it is possible to synthesize one enantiomer of the product preferentially. beilstein-journals.org These chiral catalysts, often derived from amino acids or other natural sources, create a chiral environment around the active site, directing the attack of the Breslow intermediate to one face of the second aldehyde molecule. researchgate.net Triazolium salts have been shown to provide higher enantiomeric excess compared to thiazolium salts in asymmetric benzoin condensations. wikipedia.org

Table 2: Representative Data for Enantioselective NHC-Catalyzed Benzoin Condensation of Substituted Aldehydes Note: This table illustrates typical results achieved in the asymmetric synthesis of benzoins using chiral NHCs. The values are representative and highlight the potential for high enantioselectivity.

| Entry | Chiral NHC Precursor | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Aminoindanol-derived Triazolium Salt | 4-Chlorobenzaldehyde | 95 | 98 |

| 2 | Phenylalaninol-derived Triazolium Salt | Benzaldehyde | 88 | 92 |

| 3 | Aminoindanol-derived Triazolium Salt | 4-Bromobenzaldehyde | >90 (Expected) | >95 (Expected) |

Mechanistic studies, often supported by DFT calculations, are crucial for understanding and improving NHC-catalyzed reactions. rsc.org These investigations analyze the energy profiles of the reaction pathways, identify rate-determining steps, and explain the origins of selectivity. rsc.org For the benzoin condensation, studies have confirmed that the reaction typically proceeds through the formation of the Breslow intermediate. rsc.org While most NHC-catalyzed reactions are performed in solution, research into solid-state and mechanochemical conversions is growing. These methods can offer advantages such as reduced solvent waste and potentially different reactivity or selectivity. Mechanistic investigations in the solid state would focus on how the crystal packing and reduced molecular mobility influence the generation of the NHC from its precursor and the subsequent catalytic steps. Such studies for the synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone could reveal unique aspects of catalysis in a solvent-free environment.

Biocatalytic Routes to 1,2-bis(4-bromophenyl)-2-hydroxyethanone

Nature employs a similar strategy for carbon-carbon bond formation using the cofactor thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1. wikipedia.orglibretexts.org TPP-dependent enzymes, such as benzaldehyde lyase, can catalyze the benzoin condensation with high efficiency and often with exceptional enantioselectivity. georgiasouthern.edu The thiazolium ring within the TPP molecule performs a catalytic role analogous to that of an NHC catalyst. libretexts.orglatech.edu

The biocatalytic synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone would involve incubating 4-bromobenzaldehyde with a suitable TPP-dependent enzyme. The mechanism mirrors the NHC-catalyzed pathway:

The acidic proton on the TPP thiazolium ring is removed to form a nucleophilic ylide.

The ylide attacks the 4-bromobenzaldehyde carbonyl carbon.

This adduct rearranges to form the biological equivalent of the Breslow intermediate.

This intermediate attacks a second molecule of 4-bromobenzaldehyde.

The product is released, and the TPP cofactor is regenerated.

This biocatalytic approach offers the benefits of green chemistry, including mild reaction conditions (aqueous media, ambient temperature, and pressure) and high stereoselectivity, making it an attractive alternative to traditional chemical methods. georgiasouthern.edu

Evaluation of Green Chemistry Principles in Biocatalytic Methodologies

The enzymatic synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone using benzaldehyde lyase aligns well with several core principles of green chemistry. Biocatalytic methods are increasingly recognized for their potential to create more sustainable chemical processes. metu.edu.tr

Key Green Chemistry Advantages:

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild conditions of temperature and pressure, reducing energy consumption compared to many traditional chemical syntheses. worldwidejournals.com

High Selectivity: BAL exhibits high chemo-, regio-, and stereoselectivity, which minimizes the formation of by-products and simplifies purification processes, thereby reducing waste. researchgate.net The high enantioselectivity is particularly valuable, often eliminating the need for chiral resolution steps. researchgate.net

Biodegradable Catalyst: The enzyme itself is a protein and is biodegradable, posing minimal environmental risk at the end of its catalytic life.

Reduced Use of Hazardous Substances: The use of a biocatalyst can replace hazardous reagents often used in traditional benzoin condensation, such as cyanide ions. worldwidejournals.com

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. While a specific green chemistry analysis for the synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone has not been published, we can extrapolate from similar processes. Key metrics include:

Atom Economy: This metric, conceived by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product. In the self-condensation of 4-bromobenzaldehyde, the atom economy is 100%, as all atoms of the two substrate molecules are present in the product.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor quantifies the amount of waste produced per unit of product. Biocatalytic processes often have significantly lower E-factors than their traditional chemical counterparts due to higher selectivity and milder conditions.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. The use of aqueous media and the potential for catalyst recycling can lead to favorable PMI values in biocatalytic syntheses.

Table 2: Qualitative Evaluation of Green Chemistry Principles

| Green Chemistry Principle | Application in BAL-Catalyzed Synthesis | Source |

| Prevention | High selectivity minimizes waste generation. | researchgate.net |

| Atom Economy | 100% for self-condensation. | - |

| Less Hazardous Chemical Syntheses | Avoids use of toxic reagents like cyanide. | worldwidejournals.com |

| Designing Safer Chemicals | The product's properties are inherent, but the process is safer. | - |

| Safer Solvents and Auxiliaries | Primarily uses water as a solvent, with minimal co-solvent. | rsc.org |

| Design for Energy Efficiency | Mild reaction temperatures and ambient pressure. | rsc.org |

| Use of Renewable Feedstocks | The enzyme is a renewable catalyst. | - |

| Reduce Derivatives | Direct synthesis avoids protection/deprotection steps. | - |

| Catalysis | Utilizes a highly efficient and selective biocatalyst. | researchgate.net |

| Design for Degradation | The enzyme catalyst is biodegradable. | - |

| Real-time analysis for Pollution Prevention | Process monitoring can be integrated. | - |

| Inherently Safer Chemistry for Accident Prevention | Mild conditions reduce risks of explosions or fires. | rsc.org |

Chemical Reactivity and Transformations of 1,2 Bis 4 Bromophenyl 2 Hydroxyethanone

Oxidation Reactions of the Hydroxyl Group in 1,2-bis(4-bromophenyl)-2-hydroxyethanone

The secondary alcohol functionality in 1,2-bis(4-bromophenyl)-2-hydroxyethanone is susceptible to oxidation, a common transformation for α-hydroxy ketones. chemspider.com This reaction can lead to different products depending on the oxidizing agent and reaction conditions employed.

A principal oxidation reaction of 1,2-bis(4-bromophenyl)-2-hydroxyethanone involves the conversion of its α-hydroxy ketone moiety into an α-diketone. This transformation yields 1,2-bis(4-bromophenyl)ethane-1,2-dione, a compound commonly known as 4,4'-dibromobenzil (B1581801). chemspider.comresearchgate.net This oxidation is a common route for the synthesis of benzil (B1666583) and its derivatives. researchgate.net

The direct oxidation of 4,4'-dibromobenzoin is a standard method for preparing 4,4'-dibromobenzil. guidechem.com This process typically requires acidic conditions and reflux, utilizing a variety of oxidizing agents. chemspider.com Common reagents successfully employed for this purpose include nitric acid, ferric trichloride, and cupric acetate (B1210297) monohydrate. chemspider.com The resulting 4,4'-dibromobenzil is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netguidechem.com For instance, it can be reacted with 1,3-diarylacetones in base-catalyzed aldol (B89426) condensations to form highly substituted cyclopentadienones.

In contrast to the formation of α-diketones, the catalytic oxidation of 1,2-bis(4-bromophenyl)-2-hydroxyethanone using hydrogen peroxide (H₂O₂) in the presence of nanostructured metal-organic frameworks (MOFs) like HKUST-1 results in oxidative cleavage. evitachem.comorganic-chemistry.orgmdpi.com In a study using a suspension of HKUST-1 in an acetonitrile/water mixture, the oxidation of a series of substituted benzoins, including the 4-bromo derivative, yielded the corresponding benzoic acids as the only products. evitachem.comorganic-chemistry.org This indicates that the reaction proceeds beyond the simple oxidation of the alcohol, cleaving the carbon-carbon bond between the carbonyl and carbinol groups. Pre-treating the HKUST-1 catalyst with water has been shown to significantly accelerate the catalytic oxidation of other aromatic compounds, such as benzene (B151609), with hydrogen peroxide. ncert.nic.inlibretexts.org

The kinetics of the HKUST-1 catalyzed oxidation of substituted benzoins have been investigated using the method of initial rates. evitachem.com For the first 20–30 minutes of the reaction, the change in benzoin (B196080) concentration over time can be approximated by a straight line. evitachem.com A study of the oxidation of various benzoins found that the initial average oxidation rate was highest for 4,4'-dibromobenzoin. organic-chemistry.org

Interestingly, the dependencies of the benzoin oxidation rates on the concentrations of both the benzoin substrate and the HKUST-1 catalyst were found to pass through maxima. evitachem.commdpi.com This behavior is explained by a balance between the increasing reaction rate and the increasing sorption of the benzoin substrate onto the catalyst as concentrations rise. evitachem.commdpi.com The kinetic data for benzoin sorption onto HKUST-1 was found to fit a pseudo-second-order model, suggesting that the binding of the benzoin to the catalyst is the rate-limiting step of the sorption process. evitachem.com

Interactive Table: Initial Oxidation Rates of Substituted Benzoins Below are the average initial oxidation rates for different benzoin derivatives catalyzed by HKUST-1 with hydrogen peroxide.

| Substrate | Average Initial Rate (M/min) | Conversion after 3h (%) |

| 4,4'-Dibromobenzoin | ~0.00018 | ~33% |

| Benzoin | ~0.00012 | ~22% |

| 2-Naphthylbenzoin | ~0.00016 | ~29% |

| 4,4'-Dimethoxybenzoin | ~0.00002 | ~4% |

| Data derived from graphical representations in a study on the catalytic oxidation of benzoins. organic-chemistry.org |

The electronic nature of the substituents on the phenyl rings of the benzoin scaffold has a significant impact on the rate of catalytic oxidation with H₂O₂/HKUST-1. evitachem.commdpi.com Research demonstrates a clear correlation between the substituent's electron-donating or electron-withdrawing character and the reaction kinetics. evitachem.com

Specifically, 4,4'-dibromobenzoin, which contains electron-withdrawing bromine atoms, exhibits the highest initial average oxidation rate in the series studied. organic-chemistry.org Conversely, 4,4'-dimethoxybenzoin, which features electron-donating methoxy (B1213986) groups, shows the lowest reaction rate. organic-chemistry.org This observation indicates that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it. This trend is consistent with a reaction mechanism where a nucleophilic attack on the carbonyl carbon is a key step. evitachem.com The low rate of 4,4'-dimethoxybenzoin oxidation was attributed to its electronic structure rather than steric hindrance or blockage of the catalyst. evitachem.com

Interactive Table: Substituent Effects on Oxidation The table below summarizes the effect of different substituents on the oxidation rate.

| Substituent (R) in R-C(=O)-CH(OH)-R | Electronic Effect | Relative Oxidation Rate |

| 4-Bromophenyl | Electron-withdrawing | Highest |

| Phenyl | Neutral (Reference) | Intermediate |

| 2-Naphthyl | Weakly electron-donating/Sterically bulky | High |

| 4-Methoxyphenyl | Electron-donating | Lowest |

| Qualitative ranking based on reported initial rate data. organic-chemistry.org |

The mechanism for the oxidation of benzoins catalyzed by HKUST-1 with hydrogen peroxide has been explored through experimental data and Density Functional Theory (DFT) modeling. evitachem.com The observed dependency of the reaction rate on the electronic effects of the substituents provides strong evidence against a radical-based mechanism. evitachem.com An attack by an •OH radical would not be expected to depend so significantly on the charge distribution within the benzoin molecule. evitachem.com

Instead, the data supports a Baeyer–Villiger type mechanism. evitachem.com This pathway involves the nucleophilic attack of a hydroperoxide anion (HOO⁻), formed from H₂O₂, on the carbon atom of the carbonyl group, which is activated by the catalyst. evitachem.com DFT modeling has confirmed that this mechanistic path is plausible. evitachem.com This mechanism accounts for the oxidative cleavage of the central carbon-carbon bond, leading to the formation of benzoic acid derivatives as the final products rather than the corresponding α-diketone (benzil). evitachem.comorganic-chemistry.org

Catalytic Oxidation with Hydrogen Peroxide in Porous Systems (e.g., HKUST-1)

Reduction Reactions of the Carbonyl Group in 1,2-bis(4-bromophenyl)-2-hydroxyethanone

The carbonyl group in 1,2-bis(4-bromophenyl)-2-hydroxyethanone is susceptible to reduction, a characteristic reaction of ketones. This transformation typically involves the conversion of the ketone functionality into a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of aldehydes and ketones to their corresponding alcohols.

Applying this to 1,2-bis(4-bromophenyl)-2-hydroxyethanone, the reduction of the carbonyl group would yield 1,2-bis(4-bromophenyl)ethane-1,2-diol. chemspider.comevitachem.com This product contains two hydroxyl groups on adjacent carbons. The synthesis of this diol has been reported, confirming its stability as a reduction product. evitachem.com The reduction of ketones to secondary alcohols is a well-established synthetic procedure; for example, a ketone containing a 4-bromophenyl group has been successfully reduced to the corresponding secondary alcohol using sodium borohydride in ethanol. mdpi.com The general mechanism for such a reduction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon of the carbonyl group, followed by protonation of the resulting alkoxide to give the alcohol.

Derivatization and Further Synthetic Utility of 1,2-bis(4-bromophenyl)-2-hydroxyethanone

The chemical utility of 1,2-bis(4-bromophenyl)-2-hydroxyethanone, a substituted benzoin, is most prominently demonstrated through its conversion to the corresponding α-diketone, 4,4'-dibromobenzil. This oxidation is a critical step, as the resulting 1,2-dicarbonyl moiety is a versatile electrophile for the synthesis of various heterocyclic systems.

Synthesis of Pyrazine (B50134) Derivatives from 1,2-bis(4-bromophenyl)-2-hydroxyethanone

While direct condensation of 1,2-bis(4-bromophenyl)-2-hydroxyethanone with amines is not the primary route to pyrazines, its oxidized derivative, 4,4'-dibromobenzil, is a key intermediate for such transformations. The synthesis of pyrazines generally proceeds via the condensation of an α-dicarbonyl compound with a 1,2-diamine.

A common and effective method for synthesizing tetrasubstituted pyrazines involves the self-condensation of an α-diketone in the presence of a suitable nitrogen source, such as ammonia (B1221849). In the case of 4,4'-dibromobenzil, this reaction is expected to yield 2,3,5,6-tetrakis(4-bromophenyl)pyrazine (B12102817). This transformation typically involves the initial formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to the aromatic pyrazine ring.

The general reaction scheme for the formation of 2,3,5,6-tetrakis(4-bromophenyl)pyrazine from 4,4'-dibromobenzil is depicted below:

Reaction Scheme: Synthesis of 2,3,5,6-tetrakis(4-bromophenyl)pyrazine

In this reaction, two molecules of 4,4'-dibromobenzil react with four equivalents of ammonia to produce one molecule of the tetrasubstituted pyrazine.

This type of condensation reaction is a fundamental method for the construction of pyrazine rings and highlights the importance of α-diketones, and by extension their α-hydroxyketone precursors, in heterocyclic chemistry.

A variety of pyrazine derivatives can be synthesized using this general approach, with the substitution pattern on the final product being determined by the starting α-diketone.

| Product | Starting Material | Reagent |

| 2,3,5,6-Tetraphenylpyrazine | Benzil | Ammonia |

| 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine | 4,4'-Dibromobenzil | Ammonia |

| 2,3-Di(pyridin-2-yl)quinoxaline | 2,2'-Pyridil | 1,2-Phenylenediamine |

Role as a Key Intermediate in Multi-step Organic Synthesis

The utility of 1,2-bis(4-bromophenyl)-2-hydroxyethanone extends beyond pyrazine synthesis, serving as a pivotal intermediate in the construction of other complex molecules, including other classes of heterocycles and polysubstituted aromatic systems. Again, these syntheses often proceed through the corresponding α-diketone, 4,4'-dibromobenzil.

Synthesis of Imidazole (B134444) Derivatives:

One of the classical methods for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. ijrpr.com Utilizing 4,4'-dibromobenzil in this reaction would lead to the formation of highly substituted imidazole derivatives. For instance, reaction with formaldehyde (B43269) and ammonia would yield 2-unsubstituted-4,5-bis(4-bromophenyl)imidazole, while using other aldehydes would introduce further substitution at the 2-position of the imidazole ring.

Synthesis of Quinoxaline (B1680401) Derivatives:

Quinoxalines, another important class of nitrogen-containing heterocycles, are readily synthesized by the condensation of an α-diketone with a 1,2-phenylenediamine. The reaction of 4,4'-dibromobenzil with substituted or unsubstituted 1,2-phenylenediamines provides a straightforward route to a variety of 2,3-bis(4-bromophenyl)quinoxaline (B11557262) derivatives. These compounds are of interest in medicinal chemistry and materials science.

Synthesis of Hexasubstituted Benzenes:

In addition to heterocyclic synthesis, α-diketones like 4,4'-dibromobenzil can serve as precursors to highly substituted carbocyclic systems. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes can be employed to construct hexasubstituted benzene rings. While not a direct reaction of the benzil itself, its derivatives can be employed in such transformations, showcasing the versatility of this structural motif as a synthetic platform.

The role of 1,2-bis(4-bromophenyl)-2-hydroxyethanone and its oxidized form, 4,4'-dibromobenzil, as intermediates is summarized in the table below, highlighting the diversity of accessible molecular scaffolds.

| Intermediate | Reaction Type | Product Class |

| 4,4'-Dibromobenzil | Condensation with Ammonia | Tetrasubstituted Pyrazines |

| 4,4'-Dibromobenzil | Debus-Radziszewski Reaction | Trisubstituted Imidazoles |

| 4,4'-Dibromobenzil | Condensation with 1,2-Diamines | Substituted Quinoxalines |

| Benzoin-derived intermediates | Bromination/Oxidation | Substituted Benzils |

A notable example from the patent literature describes a process for producing 4,4'-dibromobenzil from benzoin, which involves the formation of a 4,5-diphenylimidazol-2-one intermediate, followed by bromination and subsequent oxidation. google.com This multi-step sequence underscores the utility of these compounds in achieving specific substitution patterns on aromatic rings, which are then carried through to the final product.

Spectroscopic Characterization of 1,2 Bis 4 Bromophenyl 2 Hydroxyethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1,2-bis(4-bromophenyl)-2-hydroxyethanone, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), and the hydroxyl proton (OH). Due to the para-substitution on the phenyl rings, the aromatic protons would likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The chemical shift of the methine proton, adjacent to both a carbonyl group and a hydroxyl-bearing carbon, would be downfield. The hydroxyl proton signal would be a singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show distinct signals for the carbonyl carbon, the two types of aromatic carbons (those bonded to bromine and those not), and the methine carbon. The chemical shifts of these carbons provide insight into their electronic environment.

A detailed analysis of the expected chemical shifts is presented in the table below.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 8H |

| Methine Proton (CH) | 5.0 - 6.0 | Singlet | 1H |

| Hydroxyl Proton (OH) | 3.0 - 5.0 | Singlet (broad) | 1H |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons | 120 - 140 |

| Methine Carbon (CH-OH) | 70 - 80 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2-bis(4-bromophenyl)-2-hydroxyethanone is expected to show characteristic absorption bands for the hydroxyl (OH), carbonyl (C=O), and carbon-bromine (C-Br) functional groups, as well as aromatic C-H and C=C bonds.

The key expected vibrational frequencies are summarized in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (ketone) | 1700 - 1680 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-Br Stretch | 600 - 500 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

For 1,2-bis(4-bromophenyl)-2-hydroxyethanone (C₁₄H₁₀Br₂O₂), the molecular ion peak [M]⁺ would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with contributions from the isotopes ⁷⁹Br and ⁸¹Br. The expected major fragments would likely result from the cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon, leading to the formation of bromobenzoyl and bromophenylmethanol-derived cations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of 1,2-bis(4-bromophenyl)-2-hydroxyethanone is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The phenyl rings and the carbonyl group are the principal chromophores. The π → π* transitions, typically of high intensity, arise from the aromatic system. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to be of lower intensity and appear at a longer wavelength. The presence of the bromine atoms as auxochromes may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoin (B196080).

Computational Chemistry and Theoretical Studies of 1,2 Bis 4 Bromophenyl 2 Hydroxyethanone

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comnih.gov It is a mainstay of computational chemistry for predicting molecular properties like geometries, charge distributions, and spectroscopic parameters. fu-berlin.demdpi.com The first step in a typical DFT study is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. nih.govfu-berlin.de For a molecule like 1,2-bis(4-bromophenyl)-2-hydroxyethanone, this process would determine the precise bond lengths, bond angles, and dihedral angles, including the spatial arrangement of the two bromophenyl rings relative to each other and the hydroxyethanone core.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,2-bis(4-bromophenyl)-2-hydroxyethanone, one would expect negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would show a positive potential.

Illustrative Data Table: Predicted DFT Parameters for 1,2-bis(4-bromophenyl)-2-hydroxyethanone Note: The following data are hypothetical and serve to illustrate the typical output of a DFT calculation.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -5420.1234 Hartree | The absolute energy of the molecule in its optimized state. |

| HOMO Energy | -6.85 eV | Indicates the energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | -1.23 eV | Indicates the energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.62 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.45 Debye | Quantifies the overall polarity of the molecule, arising from asymmetrical charge distribution. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is instrumental in mapping out the pathways of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can construct a detailed potential energy surface for a proposed reaction. smu.edu This allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to proceed.

For 1,2-bis(4-bromophenyl)-2-hydroxyethanone, one could investigate various potential reactions, such as its synthesis, oxidation, or reduction. For instance, a study could model the benzoin-type condensation that might lead to its formation. This would involve identifying the transition state for the key bond-forming step and calculating its energy relative to the starting materials. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.govdigitellinc.com The process involves locating the transition state structure and then performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that this structure indeed connects the reactants and products. smu.edu

Illustrative Data Table: Hypothetical Energy Profile for a Reaction Note: The following data are hypothetical for a proposed oxidation of the hydroxyl group.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | 1,2-bis(4-bromophenyl)-2-hydroxyethanone + Oxidant |

| Transition State | +25.5 | The highest energy point on the reaction pathway (activation barrier). |

| Products | -15.2 | 1,2-bis(4-bromophenyl)ethane-1,2-dione + Reduced Oxidant |

Molecular Dynamics Simulations for Chemical Reactivity and Bond Dissociation Energies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. concord.org While classical MD is often used for large systems like proteins, reactive MD force fields (like ReaxFF or IFF-R) have been developed to simulate chemical reactions, including bond formation and breaking. nih.govnist.gov

Applying reactive MD to 1,2-bis(4-bromophenyl)-2-hydroxyethanone could provide insights into its thermal stability and decomposition pathways. By simulating the molecule at elevated temperatures, one could observe which covalent bonds are most likely to break first. The energy required to break a specific bond is its Bond Dissociation Energy (BDE). Computationally, BDEs can be calculated by modeling the homolytic cleavage of a bond and determining the energy difference between the resulting radicals and the parent molecule. For this compound, key BDEs to investigate would be the C-C bond between the carbonyl and hydroxyl-bearing carbons, the O-H bond, and the C-Br bonds. These values are fundamental to understanding the molecule's reactivity under energetic conditions. Ab initio MD simulations can also be used to trace the dissociation process following events like electron attachment. nih.gov

Illustrative Data Table: Hypothetical Bond Dissociation Energies (BDEs) Note: The following data are hypothetical and for illustrative purposes.

| Bond | Hypothetical BDE (kcal/mol) | Significance |

| C(carbonyl)-C(hydroxyl) | 75 | Energy required to cleave the central carbon-carbon bond. |

| O-H | 95 | Energy required to break the hydroxyl bond, indicating its relative strength. |

| C-Br | 70 | Energy required to cleave the carbon-bromine bond on the phenyl ring. |

Theoretical Insights into Substituent Effects on Reactivity and Selectivity

The two bromine atoms on the phenyl rings of 1,2-bis(4-bromophenyl)-2-hydroxyethanone are "substituents" that significantly influence its electronic properties and reactivity. Theoretical studies are exceptionally well-suited to systematically probe these substituent effects. researchgate.netresearchgate.net By computationally replacing the bromine atoms with various other groups—from electron-donating groups (like methoxy (B1213986), -OCH₃) to other electron-withdrawing groups (like nitro, -NO₂)—one can quantify the impact on the molecule's properties.

Such studies can establish correlations, like the Hammett relationship, between a substituent's electronic character and the activation energies of reactions. researchgate.netnih.gov For example, one could investigate how different substituents at the para-position affect the acidity of the hydroxyl proton or the susceptibility of the carbonyl carbon to nucleophilic attack. This is achieved by calculating properties like the HOMO-LUMO gap, atomic charges, and reaction energy barriers for each substituted analogue. nih.gov These theoretical trends provide a powerful predictive framework for understanding and manipulating the chemical behavior of the core structure. nih.gov

Illustrative Data Table: Hypothetical Effect of Para-Substituents on Reactivity Note: The following data are hypothetical and illustrate trends.

| Substituent (X) | Nature | Calculated HOMO-LUMO Gap (eV) | Predicted Relative Reaction Rate |

| -OCH₃ | Electron-Donating | 5.40 | Slower |

| -H | Neutral | 5.51 | Reference |

| -Br | Electron-Withdrawing | 5.62 | Faster |

| -NO₂ | Strongly Electron-Withdrawing | 5.85 | Fastest |

Solid State Chemistry and Crystallography of 1,2 Bis 4 Bromophenyl 2 Hydroxyethanone and Its Analogues

X-ray Crystallographic Analysis of Related Hydroxyethanone Derivatives

The study of related compounds, such as fluorinated and other substituted benzoin (B196080) analogues, offers valuable comparative data. For instance, the crystal structure of 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, a related compound with a more complex polycyclic core, demonstrates the formation of an intramolecular O—H⋯O hydrogen bond, which significantly influences the molecule's conformation. nih.gov In this structure, the two 4-fluorophenyl groups are in a cis configuration, with dihedral angles of 87.02 (7)° and 51.86 (8)° relative to the naphthalene (B1677914) ring system. nih.gov

Detailed crystallographic data for a selection of related brominated aromatic compounds are presented below, illustrating the typical parameters observed in such structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4,4′-Dibromoazobenzene | C₁₂H₈Br₂N₂ | Monoclinic | P 1 2₁/c 1 | 10.1046 | 4.7565 | 11.677 | 90.00 | 92.09 | 90.00 | uni.lu |

| 4,4′-Dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione | C₁₄H₁₀Br₂O₄ | Triclinic | P-1 | 7.1555 | 7.9734 | 13.0601 | 89.375 | 83.189 | 79.508 | nih.govresearchgate.net |

| 1-(4-Bromophenyl)but-3-yn-1-one | C₁₀H₇BrO | Monoclinic | P2₁/n | - | - | - | - | - | - | mdpi.com |

Note: Detailed cell parameters for 1-(4-Bromophenyl)but-3-yn-1-one were not fully provided in the search result.

The analysis of these related structures indicates that the presence of bromine atoms and functional groups like hydroxyl and carbonyl moieties leads to specific and often predictable packing arrangements, driven by a combination of strong and weak intermolecular forces.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of organic molecules is a result of a delicate balance of various non-covalent interactions. In brominated hydroxyethanone derivatives, several key interactions are expected to play a crucial role in the supramolecular assembly.

Hydrogen Bonding: The primary and most influential interaction in hydroxyethanones is the hydrogen bond, originating from the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). The carbonyl group (C=O) is also a strong hydrogen bond acceptor. This can lead to the formation of robust dimeric structures or extended chains, which are common motifs in the crystal packing of such compounds. In some cases, as seen in related structures, intramolecular hydrogen bonds can form, influencing the molecular conformation. nih.gov

Halogen Bonding: A significant interaction in the crystal engineering of brominated compounds is the halogen bond. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom. The C-Br···O interaction is a particularly relevant example. Theoretical and database studies have shown that C–Br⋯Br–C interactions are also prevalent, with their nature being dominated by dispersion forces, though a significant electrostatic component is also present. rsc.org These interactions can be classified as Type I (where the C-Br···Br angles are approximately equal) and Type II (where one angle is close to 180° and the other to 90°), both contributing to the stability of the crystal lattice. rsc.org In the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, a distinct Br···Br halogen bond is observed with a separation of 3.4204 (8) Å. nih.gov

C-H···O and C-H···π Interactions: These are weaker forms of hydrogen bonds where a carbon-bound hydrogen atom interacts with an oxygen atom or the electron cloud of an aromatic ring. These interactions are ubiquitous in organic crystals and play a fine-tuning role in the final crystal structure. nih.govrsc.org

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. This interaction is highly dependent on the geometry and substitution of the rings. In some related structures, π-π stacking interactions are observed with centroid-centroid separations around 4.0 Å. nih.gov

The combination of these diverse intermolecular forces leads to complex and fascinating three-dimensional packing motifs. The analysis of related crystal structures suggests that compounds like 1,2-bis(4-bromophenyl)-2-hydroxyethanone would likely exhibit a rich solid-state chemistry, with a high potential for polymorphism, where different packing arrangements of the same molecule can lead to different crystalline forms with distinct physical properties.

Structure Property Relationships and Analogues of 1,2 Bis 4 Bromophenyl 2 Hydroxyethanone

Comparative Chemical Reactivity Analysis with Halogenated Hydroxyethanone Derivatives

The reactivity of the parent aldehyde, 4-bromobenzaldehyde (B125591), in forming the corresponding benzoin (B196080) is a key indicator. The benzoin condensation is a nucleophilic addition reaction, and its mechanism involves the attack of a nucleophile (like a cyanide ion or an N-heterocyclic carbene) on the carbonyl carbon. organic-chemistry.orgwikipedia.org An electron-withdrawing substituent, such as a para-bromine atom, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.

When comparing 1,2-bis(4-bromophenyl)-2-hydroxyethanone with other halogenated hydroxyethanone derivatives, the nature of the halogen is a critical factor. The order of electronegativity for the halogens is F > Cl > Br > I. Consequently, the inductive electron-withdrawing effect is strongest for fluorine and weakest for iodine. This trend suggests that 4-fluorobenzaldehyde (B137897) would be more reactive towards benzoin condensation than 4-chlorobenzaldehyde, which in turn would be more reactive than 4-bromobenzaldehyde.

| Halogenated Derivative | Halogen Substituent | Dominant Electronic Effect | Expected Relative Reactivity in Benzoin Condensation |

|---|---|---|---|

| 1,2-bis(4-fluorophenyl)-2-hydroxyethanone | Fluorine | Strong Inductive Effect (-I) | Highest |

| 1,2-bis(4-chlorophenyl)-2-hydroxyethanone | Chlorine | Moderate Inductive Effect (-I) | Intermediate |

| 1,2-bis(4-bromophenyl)-2-hydroxyethanone | Bromine | Weaker Inductive Effect (-I) | Lower than Chloro-derivative |

| 1,2-bis(4-iodophenyl)-2-hydroxyethanone | Iodine | Weakest Inductive Effect (-I) | Lowest |

It is important to note that while the inductive effect is the primary determinant of reactivity at the carbonyl group, the resonance effect, although weaker for halogens, still plays a role in stabilizing the aromatic system.

Influence of Aryl Substituents on Reaction Pathways and Efficiencies

The efficiency and pathways of reactions involving 1,2-bis(4-bromophenyl)-2-hydroxyethanone are significantly influenced by the 4-bromoaryl substituents. The electronic character of these substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position of a benzene (B151609) ring. wikipedia.org

For para-substituents, the Hammett constant (σp) reflects the combined inductive and resonance effects. Electron-withdrawing groups have positive σp values, while electron-donating groups have negative values. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant, where ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.org

Studies on the kinetics of condensation reactions involving substituted benzaldehydes have shown that electron-withdrawing groups on the aromatic ring increase the reaction rate. researchgate.net This is reflected in a positive ρ value for such reactions, indicating that the transition state has a greater negative charge density than the reactants, which is stabilized by electron-withdrawing substituents. The benzoin condensation follows this trend, as the key step involves the formation of a negatively charged intermediate. viu.ca

The following table presents the Hammett σp constants for various para-substituents, illustrating the electronic effect of the bromo group in comparison to other common substituents.

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Influence on Benzoin Condensation Rate |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Strongly Accelerates |

| -CN | +0.66 | Strongly Electron-Withdrawing | Strongly Accelerates |

| -Br | +0.23 | Moderately Electron-Withdrawing | Accelerates |

| -Cl | +0.23 | Moderately Electron-Withdrawing | Accelerates |

| -H | 0.00 | Neutral (Reference) | Baseline |

| -CH₃ | -0.17 | Weakly Electron-Donating | Retards |

| -OCH₃ | -0.27 | Moderately Electron-Donating | Retards |

The positive σp value for the bromo substituent confirms its electron-withdrawing nature, which enhances the electrophilicity of the carbonyl carbon in the precursor 4-bromobenzaldehyde, thereby increasing the efficiency of the benzoin condensation. wikipedia.org For subsequent reactions of 1,2-bis(4-bromophenyl)-2-hydroxyethanone, the bromo substituents will continue to influence reaction pathways by affecting the stability of intermediates and transition states. For example, in oxidation reactions of the secondary alcohol, the electron-withdrawing nature of the bromine atoms can influence the reaction rate.

Stereoisomerism and Enantiomeric Purity Considerations in Synthetic Applications

The 1,2-bis(4-bromophenyl)-2-hydroxyethanone molecule contains a stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to the existence of two enantiomers, (R)- and (S)-1,2-bis(4-bromophenyl)-2-hydroxyethanone. Enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and pharmacological profiles. wikipedia.orglibretexts.org Consequently, the ability to synthesize and isolate enantiomerically pure forms of this compound is of significant importance in medicinal chemistry and materials science.

The synthesis of a single enantiomer of a chiral compound is known as asymmetric synthesis. For benzoin derivatives, several strategies have been developed to achieve high enantiomeric purity. These include the use of chiral catalysts in the benzoin condensation and the enzymatic reduction of the corresponding diketone (benzil). researchgate.netorganic-chemistry.org For instance, engineered ketoreductases have been shown to be effective in the stereoselective reduction of benzil (B1666583) derivatives, including those with electron-withdrawing groups, to produce optically active benzoins with high enantiomeric excess (ee). researchgate.net The enantiomeric excess is a measure of the purity of a chiral substance, with a 100% ee indicating a single, pure enantiomer. wikipedia.orgyoutube.com

Another approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture, which is a 50:50 mixture of both enantiomers. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. nih.govresearchgate.net This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Studies on the chiral separation of analogous compounds, such as 1,2-bis(4-fluorophenyl)-2-hydroxyethanone, have demonstrated the feasibility of this approach. researchgate.net

While specific studies on the enantioselective synthesis or resolution of 1,2-bis(4-bromophenyl)-2-hydroxyethanone are not widely reported, the successful application of these methods to other substituted benzoins provides a strong precedent. The table below summarizes some examples of enantioselective synthesis of benzoin derivatives from the literature, highlighting the high levels of enantiomeric excess that can be achieved.

| Benzoin Derivative | Method | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-Benzoin | Asymmetric Benzoin Condensation | Chiral N-Heterocyclic Carbene | >99% | organic-chemistry.org |

| (R)-Benzoin | Kinetic Resolution | Lipase TL | Optically Pure | nih.gov |

| (S)-2-Hydroxy-1,2-bis(4-methylphenyl)ethanone | Enzymatic Reduction of Benzil | Aspergillus oryzae | up to 94% | researchgate.net |

| (S)-2-Hydroxy-1,2-bis(4-chlorophenyl)ethanone | Enzymatic Reduction of Benzil | Fusarium roseum | up to 98% | researchgate.net |

These findings underscore the importance of stereochemistry in the study of 1,2-bis(4-bromophenyl)-2-hydroxyethanone and its analogues. The development of synthetic routes to enantiomerically pure forms of this compound is a critical step towards investigating its potential applications in various fields.

Advanced Applications and Research Directions of 1,2 Bis 4 Bromophenyl 2 Hydroxyethanone in Materials Science

Precursor in Organic Electronics and Functional Materials Synthesis

The primary application of 1,2-bis(4-bromophenyl)-2-hydroxyethanone in materials science lies in its role as a key starting material for the synthesis of complex organic molecules with desirable electronic and photophysical properties. The bromine substituents are particularly useful for creating extended π-conjugated systems through palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of materials for organic electronics.

A significant pathway involves the oxidation of 1,2-bis(4-bromophenyl)-2-hydroxyethanone to its corresponding α-diketone, 4,4'-dibromobenzil (B1581801). This intermediate is crucial for the synthesis of various heterocyclic compounds. One of the most notable applications is the synthesis of 2,3-bis(4-bromophenyl)quinoxaline (B11557262). This is typically achieved through the condensation reaction of 4,4'-dibromobenzil with o-phenylenediamine.

Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocycles that are widely recognized as building blocks for organic semiconductors. d-nb.info The resulting 2,3-bis(4-bromophenyl)quinoxaline can be further functionalized via the bromine atoms using reactions like the Suzuki-Miyaura coupling. This allows for the attachment of various aryl groups, leading to the creation of novel, high-performance organic materials.

Recent research has demonstrated the utility of these tailored quinoxaline derivatives in organic light-emitting diodes (OLEDs). For instance, novel quinoxaline derivatives synthesized from 2,3-bis(4-bromophenyl)quinoxaline have been successfully employed as host materials, electron transporting layers, and hole transporting layers in OLED devices. google.com These materials often exhibit high glass transition temperatures (Tg), indicating good thermal stability, which is a critical parameter for the longevity and performance of electronic devices. google.com The rigid and luminescent nature of the quinoxaline core contributes to the desirable properties of the final materials. google.com

The synthesis of such functional materials often involves a multi-step process, as detailed in the table below, starting from the precursor 1,2-bis(4-bromophenyl)-2-hydroxyethanone.

| Step | Starting Material | Reagents and Conditions | Product | Application of Product |

|---|---|---|---|---|

| 1 | 1,2-bis(4-bromophenyl)-2-hydroxyethanone | Oxidizing agent (e.g., nitric acid) | 4,4'-Dibromobenzil | Intermediate for heterocycle synthesis |

| 2 | 4,4'-Dibromobenzil | o-phenylenediamine, refluxing ethanol | 2,3-bis(4-bromophenyl)quinoxaline | Building block for organic semiconductors |

| 3 | 2,3-bis(4-bromophenyl)quinoxaline | Arylboronic acid pinacol (B44631) ester, Pd(PPh3)4, K2CO3, PtBu3, Toluene, 113 °C | Novel quinoxaline derivatives | Host material, electron transporting layer, or hole transporting layer in OLEDs google.com |

Applications in Catalysis and Novel Reaction Development

The application of 1,2-bis(4-bromophenyl)-2-hydroxyethanone and its direct derivatives in the field of catalysis is a less explored area compared to its use in materials synthesis. However, the molecular structure suggests potential for its use in developing novel catalytic systems. The presence of oxygen and nitrogen atoms in its derivatives, such as in quinoxalines, provides potential coordination sites for metal ions.

The development of metal-organic frameworks (MOFs) and other coordination polymers relies on the use of organic linkers that can bind to metal centers. d-nb.infocore.ac.uk In principle, derivatives of 1,2-bis(4-bromophenyl)-2-hydroxyethanone could be designed to act as such linkers. The bromophenyl groups could be functionalized with carboxylic acids or other coordinating groups to facilitate the formation of extended, porous catalytic structures. These materials could potentially be used as heterogeneous catalysts in various organic transformations. d-nb.infocore.ac.uk

Furthermore, the core structure of this compound could be incorporated into ligands for homogeneous catalysis. For example, the synthesis of phosphine (B1218219) ligands appended with this molecular scaffold could lead to catalysts with unique steric and electronic properties for cross-coupling reactions. researchgate.netnih.gov The specific geometry and electronic nature of such ligands can significantly influence the activity and selectivity of the metal catalyst. nih.gov

Conclusion and Future Perspectives in the Research of 1,2 Bis 4 Bromophenyl 2 Hydroxyethanone

Summary of Key Research Achievements and Contributions

The primary research achievement concerning 1,2-bis(4-bromophenyl)-2-hydroxyethanone is its synthesis via the benzoin (B196080) condensation of 4-bromobenzaldehyde (B125591). This reaction, a classic carbon-carbon bond-forming transformation, has been a focal point of synthetic methodology development.

Catalytic Synthesis: The synthesis of substituted benzoins, including the 4,4'-dibromo derivative, has been accomplished using various catalytic systems. Traditional methods employing cyanide ions as catalysts have been effective but are often hampered by the catalyst's toxicity. A significant contribution to greener and safer synthetic protocols has been the application of thiamine (B1217682) (Vitamin B1) and its derivatives, which are precursors to N-heterocyclic carbenes (NHCs). nih.govnih.govdntb.gov.ua NHCs have emerged as powerful organocatalysts for the benzoin condensation, offering high efficiency under mild conditions. beilstein-journals.orgsemanticscholar.orgresearchgate.net The development of various NHC catalysts, including those derived from triazolium salts, has expanded the scope and applicability of the benzoin condensation for producing a library of asymmetrically substituted benzoins. beilstein-journals.orgsemanticscholar.org

Role as a Synthetic Intermediate: 1,2-bis(4-bromophenyl)-2-hydroxyethanone is a precursor to the corresponding 1,2-diketone, 4,4'-dibromobenzil (B1581801). The oxidation of benzoins to benzils is a common transformation, and the resulting diketones are versatile building blocks in the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net For instance, a patented process describes the conversion of benzoin to 4,5-diphenylimidazol-2-one, followed by bromination and oxidation to yield 4,4'-dibromobenzil, highlighting the utility of the benzoin scaffold in preparing valuable commercial compounds. google.com The bromine atoms on the phenyl rings of 1,2-bis(4-bromophenyl)-2-hydroxyethanone and its derivatives offer sites for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the synthesis of complex molecular architectures. mdpi.comnih.govresearchgate.net

Physicochemical and Spectroscopic Characterization: While detailed studies focusing solely on 1,2-bis(4-bromophenyl)-2-hydroxyethanone are not abundant, its synthesis and use as an intermediate in various research endeavors have led to the accumulation of fundamental characterization data. This includes spectroscopic information (NMR, IR, MS) that confirms its structure and purity, which is essential for its application in further synthetic steps.

Interactive Table: Properties of 1,2-bis(4-bromophenyl)-2-hydroxyethanone

| Property | Value |

| Molecular Formula | C₁₄H₁₀Br₂O₂ |

| IUPAC Name | 1,2-bis(4-bromophenyl)-2-hydroxyethanone |

| CAS Number | 4254-18-6 |

| Appearance | Crystalline solid |

Emerging Avenues for Further Investigation and Synthetic Innovation

The future research landscape for 1,2-bis(4-bromophenyl)-2-hydroxyethanone is promising, with several emerging avenues for investigation and synthetic innovation.

Advanced Catalytic Systems: A primary focus for future research is the development of more efficient, selective, and sustainable catalytic systems for the synthesis of halogenated benzoins. This includes the design of novel chiral N-heterocyclic carbenes to achieve high enantioselectivity in the asymmetric benzoin condensation, yielding optically active 1,2-bis(4-bromophenyl)-2-hydroxyethanone. nih.gov The use of biocatalytic approaches, such as thiamine diphosphate-dependent lyases, also presents a green and highly selective alternative for the synthesis of enantiopure α-hydroxy ketones. nih.gov Computational modeling and machine learning are anticipated to play a crucial role in the rational design of new catalysts and the optimization of reaction conditions.

Exploration of Novel Applications: The presence of two bromine atoms makes 1,2-bis(4-bromophenyl)-2-hydroxyethanone an attractive platform for the synthesis of novel functional materials and biologically active compounds. Future work could explore its use in the synthesis of:

Polymers and Materials: The di-bromo functionality allows for its use as a monomer in polymerization reactions to create novel polymers with potentially interesting photophysical or material properties.

Pharmaceuticals and Agrochemicals: The α-hydroxy ketone motif is present in numerous biologically active molecules. nih.gov The bromine atoms can be used as handles for diversification through cross-coupling reactions to generate libraries of compounds for screening in drug discovery and agrochemical research. mdpi.com

Photocatalysis and Photochemistry: The aromatic bromine-carbon bonds suggest potential applications in photochemistry. researchoutreach.orgrsc.orgyoutube.com Research into the photochemical reactivity of 1,2-bis(4-bromophenyl)-2-hydroxyethanone could uncover new synthetic transformations or applications in areas like photocatalysis. nih.gov

Mechanistic Studies: Deeper mechanistic studies of the benzoin condensation involving halogenated benzaldehydes can provide valuable insights into the role of the halogen substituent on the reaction kinetics and mechanism. Such studies can aid in the development of more efficient and selective synthetic methods.

Innovative Synthetic Methodologies: Beyond the benzoin condensation, the development of novel synthetic routes to α-hydroxy ketones, in general, will also impact the synthesis of 1,2-bis(4-bromophenyl)-2-hydroxyethanone. organic-chemistry.orgresearchgate.netorganic-chemistry.org This includes methods like the oxidation of corresponding alkenes or the direct α-hydroxylation of ketones.

Q & A

Q. What are the most reliable synthetic routes for 1,2-bis(4-bromophenyl)-2-hydroxyethanone?

The compound can be synthesized via multi-step protocols. A common approach involves McMurry coupling of 4-bromobenzophenone derivatives under reductive conditions (e.g., TiCl₄/Zn), followed by hydroxylation. For instance, analogous structures like 1,2-bis(4-bromophenyl)-1,2-diphenylethene were synthesized via McMurry coupling of 4-bromobenzophenone precursors, with yields optimized by controlling stoichiometry and reaction time . Post-coupling oxidation or functionalization steps (e.g., hydroxylation) are critical for introducing the hydroxyethanone moiety, often using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under acidic conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- FT-IR spectroscopy : To confirm hydroxyl (broad ~3200–3500 cm⁻¹) and ketone (sharp ~1700 cm⁻¹) groups. Nitrile or other functional groups (if present) appear at ~2224 cm⁻¹ .

- NMR spectroscopy : ¹H NMR can resolve aromatic protons (δ 7.0–7.3 ppm for bromophenyl groups) and hydroxy/methine protons (δ 5.0–5.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~200 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 410–415 for C₁₄H₁₀Br₂O₂).

Advanced Research Questions

Q. How do temperature and mobile-phase composition influence chromatographic separation of its enantiomers?

Enantiomer separation can be achieved using chiral stationary phases (e.g., β-cyclodextrin-modified columns). Evidence from analogous compounds shows that:

- Lower temperatures (20–30°C) favor higher resolution for R-enantiomers, while S-enantiomers dominate at 40–50°C due to thermodynamic differences in binding .

- Linear van’t Hoff plots (ln k’ vs. 1/T) indicate enthalpy-driven separation, with ΔH values differing by ~2–5 kJ/mol between enantiomers . Optimize using gradient elution with polar solvents (e.g., acetonitrile/water).

Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?

The bromine substituents enable Suzuki-Miyaura couplings for derivatization. Key considerations:

- Electronic effects : Electron-withdrawing bromine enhances oxidative addition rates to Pd(0) catalysts.

- Steric effects : Bulky aryl groups may slow transmetallation; use sterically tolerant ligands (e.g., SPhos or XPhos).

- Substrate compatibility : Coupling with boronic acids (e.g., aryl or alkyl) proceeds efficiently at 80–100°C with Pd(PPh₃)₄ and Cs₂CO₃ as base . Monitor side reactions (e.g., debromination) via LC-MS.

Q. How does its crystal packing affect material properties in optoelectronic applications?

Crystallographic studies of related brominated aromatics reveal:

- π-π stacking distances : ~3.5–4.0 Å between bromophenyl rings, promoting charge transport in organic semiconductors .

- Halogen bonding : Br···O/N interactions (2.8–3.2 Å) stabilize supramolecular assemblies, critical for MOF or COF synthesis .

- Thermal stability : Decomposition temperatures >250°C, suitable for device fabrication under inert atmospheres .

Data Contradictions and Resolution

Q. Conflicting reports on optimal reaction conditions for hydroxylation: How to address discrepancies?

Disparities in hydroxylation yields (e.g., acidic vs. basic conditions) may arise from:

- Substituent electronic effects : Electron-rich intermediates favor acid-catalyzed pathways, while electron-deficient systems require base-mediated mechanisms .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve ketone stabilization, whereas protic solvents (e.g., MeOH) may quench reactive intermediates. Validate via controlled kinetic studies .

Methodological Recommendations

Q. Designing experiments to probe photophysical properties: What parameters are critical?

- Fluorescence quenching studies : Use nitroaromatics as quenchers; Stern-Volmer plots quantify quenching constants (Ksv).

- Solvatochromism assays : Correlate emission λmax with solvent polarity (ET30 scale) to assess intramolecular charge transfer .

- Aggregation-induced emission (AIE) : Test in THF/water mixtures; enhanced emission at high water fractions (>90%) confirms AIE activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.